(E)-1-(2-methoxy-4-(prop-1-en-1-yl)phenoxy)-4-(p-tolyl)phthalazine (E)-1-(2-methoxy-4-(prop-1-en-1-yl)phenoxy)-4-(p-tolyl)phthalazine
Brand Name: Vulcanchem
CAS No.: 670270-02-7
VCID: VC6553664
InChI: InChI=1S/C25H22N2O2/c1-4-7-18-12-15-22(23(16-18)28-3)29-25-21-9-6-5-8-20(21)24(26-27-25)19-13-10-17(2)11-14-19/h4-16H,1-3H3/b7-4+
SMILES: CC=CC1=CC(=C(C=C1)OC2=NN=C(C3=CC=CC=C32)C4=CC=C(C=C4)C)OC
Molecular Formula: C25H22N2O2
Molecular Weight: 382.463

(E)-1-(2-methoxy-4-(prop-1-en-1-yl)phenoxy)-4-(p-tolyl)phthalazine

CAS No.: 670270-02-7

Cat. No.: VC6553664

Molecular Formula: C25H22N2O2

Molecular Weight: 382.463

* For research use only. Not for human or veterinary use.

(E)-1-(2-methoxy-4-(prop-1-en-1-yl)phenoxy)-4-(p-tolyl)phthalazine - 670270-02-7

Specification

CAS No. 670270-02-7
Molecular Formula C25H22N2O2
Molecular Weight 382.463
IUPAC Name 1-[2-methoxy-4-[(E)-prop-1-enyl]phenoxy]-4-(4-methylphenyl)phthalazine
Standard InChI InChI=1S/C25H22N2O2/c1-4-7-18-12-15-22(23(16-18)28-3)29-25-21-9-6-5-8-20(21)24(26-27-25)19-13-10-17(2)11-14-19/h4-16H,1-3H3/b7-4+
Standard InChI Key OAYQPBOFFLEQOV-QPJJXVBHSA-N
SMILES CC=CC1=CC(=C(C=C1)OC2=NN=C(C3=CC=CC=C32)C4=CC=C(C=C4)C)OC

Introduction

Structural and Chemical Characteristics

Molecular Architecture

The compound’s IUPAC name, 1-[2-methoxy-4-[(E)-prop-1-enyl]phenoxy]-4-(4-methylphenyl)phthalazine, reflects its stereospecific (E)-configuration at the propenyl substituent. Key structural features include:

  • Phthalazine core: A bicyclic aromatic system with two nitrogen atoms at positions 1 and 4.

  • Methoxy-propenylphenoxy group: A 2-methoxy-4-(prop-1-en-1-yl)phenoxy substituent at position 1 of the phthalazine.

  • p-Tolyl group: A 4-methylphenyl substituent at position 4.

The SMILES notation (CC=CC1=CC(=C(C=C1)OC2=NN=C(C3=CC=CC=C32)C4=CC=C(C=C4)C)OC) and InChIKey (OAYQPBOFFLEQOV-QPJJXVBHSA-N) provide unambiguous representations of its connectivity and stereochemistry.

Table 1: Key Physicochemical Properties

PropertyValue
Molecular FormulaC25H22N2O2\text{C}_{25}\text{H}_{22}\text{N}_2\text{O}_2
Molecular Weight382.463 g/mol
CAS Number670270-02-7
IUPAC Name1-[2-methoxy-4-[(E)-prop-1-enyl]phenoxy]-4-(4-methylphenyl)phthalazine
SMILESCC=CC1=CC(=C(C=C1)OC2=NN=C(C3=CC=CC=C32)C4=CC=C(C=C4)C)OC
InChIKeyOAYQPBOFFLEQOV-QPJJXVBHSA-N

Synthesis and Structural Elucidation

Synthetic Routes

While no direct synthesis protocol for this compound is disclosed in the provided sources, analogous phthalazine derivatives are typically synthesized via:

  • Nucleophilic Aromatic Substitution: Reaction of chlorophthalazines with phenolic derivatives under basic conditions .

  • Cross-Coupling Reactions: Suzuki-Miyaura coupling for introducing aryl groups at position 4 .

For example, US Patent US8912224B2 describes the synthesis of substituted phthalazines using palladium-catalyzed couplings, which could be adapted for introducing the p-tolyl group .

Stereochemical Considerations

The (E)-configuration of the propenyl group is critical for intermolecular interactions. Computational modeling (e.g., density functional theory) could predict its stability relative to the (Z)-isomer, though experimental data are lacking.

Physicochemical and Spectroscopic Properties

Spectroscopic Signatures

  • UV-Vis: Absorption maxima expected near 270–300 nm due to the phthalazine π-system.

  • NMR: Key signals include:

    • ¹H NMR: δ 8.5–7.2 (phthalazine aromatics), δ 6.8–6.5 (propenyl CH=CH), δ 3.8 (OCH₃).

    • ¹³C NMR: δ 160–110 (aromatic carbons), δ 55 (OCH₃).

Computational and Experimental Challenges

Drug-Likeness

  • Rule of Five Compliance: Molecular weight (382) and logP (~4.2) suggest moderate oral bioavailability.

  • Polar Surface Area: Estimated at 50 Ų, indicating potential blood-brain barrier penetration.

Synthetic Scalability

Large-scale synthesis may face challenges in:

  • Stereochemical Purity: Ensuring >99% (E)-configuration via controlled reaction conditions.

  • Purification: Separating regioisomers during nucleophilic substitutions .

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